molecular formula C58H38O4 B8222616 4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

Cat. No.: B8222616
M. Wt: 798.9 g/mol
InChI Key: QZXYWFQUJZFYEP-UHFFFAOYSA-N
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Description

4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde is a complex organic compound characterized by its multiple biphenyl and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the use of biphenyl derivatives and formylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde involves its interaction with various molecular targets. The formyl groups can participate in Schiff base formation with amines, leading to the creation of imine bonds. This interaction is crucial in the formation of covalent organic frameworks and other advanced materials .

Properties

IUPAC Name

4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H38O4/c59-35-39-1-9-43(10-2-39)47-17-25-51(26-18-47)55-33-57(53-29-21-49(22-30-53)45-13-5-41(37-61)6-14-45)58(54-31-23-50(24-32-54)46-15-7-42(38-62)8-16-46)34-56(55)52-27-19-48(20-28-52)44-11-3-40(36-60)4-12-44/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXYWFQUJZFYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Reactant of Route 2
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4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Reactant of Route 3
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4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Reactant of Route 5
4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Reactant of Route 6
4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

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